N,N-Diisopropylethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Base and Proton Scavenger

Diisopropylethylamine acts as a strong base due to its ability to readily accept a proton. This property makes it a crucial tool in various reactions.

Amide Coupling

It serves as a base in the commonly used amide coupling reaction, where an amine and a carboxylic acid are linked to form an amide. The base helps deprotonate the carboxylic acid, making it more reactive for nucleophilic attack by the amine .

Proton Scavenger

Diisopropylethylamine efficiently removes protons generated during reactions, preventing unwanted side reactions and promoting product formation. It's particularly beneficial in reactions involving acidic intermediates .

Non-nucleophilic Base

Unlike many other bases, diisopropylethylamine exhibits minimal nucleophilicity, meaning it has a low tendency to react as a nucleophile. This characteristic makes it desirable for specific reactions where nucleophilic attack on the substrate is undesirable.

Alkylation of Secondary Amines

Diisopropylethylamine facilitates the alkylation of secondary amines to tertiary amines using alkyl halides. The hindered structure of diisopropylethylamine prevents it from competing with the secondary amine for the alkyl group .

Organometallic Chemistry

Its non-nucleophilic nature allows diisopropylethylamine to be used as a base in organometallic reactions where nucleophilic attack on the metal center needs to be avoided .

Other Applications

Beyond the aforementioned roles, diisopropylethylamine finds application in various other areas of scientific research:

Catalyst

It acts as a catalyst in specific reactions, such as the vinyl sulfone synthesis .

Ligand precursor

Its structure can be modified to create ligands used in homogeneous catalysis .

Solvent

Due to its solubility properties, diisopropylethylamine can be used as a solvent in some research settings .

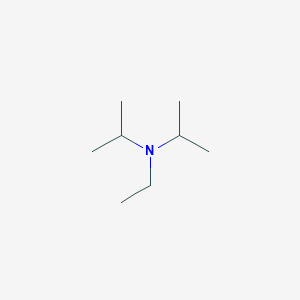

N,N-Diisopropylethylamine is an organic compound classified as a tertiary amine and is commonly referred to as Hünig's base, named after the German chemist Siegfried Hünig. This compound features a central nitrogen atom bonded to two isopropyl groups and one ethyl group, creating significant steric hindrance around the nitrogen. This configuration results in a lone pair of electrons on the nitrogen that can interact with small electrophiles, such as protons, while limiting its reactivity with larger electrophiles due to steric effects. Pure N,N-Diisopropylethylamine appears as a colorless liquid, although commercial samples may exhibit a slight yellow tint. It has a boiling point of approximately 127 °C and a density of 0.742 g/mL .

- Amide Coupling Reactions: It acts as a proton scavenger in the coupling of carboxylic acids (often activated) with nucleophilic amines, thereby facilitating the formation of amides without competing for nucleophilic attack .

- Alkylation Reactions: The compound is employed selectively to convert secondary amines into tertiary amines by alkyl halides, minimizing unwanted side reactions that typically lead to quaternary ammonium salts .

- Transition Metal-Catalyzed Cross-Coupling: It serves as a base in reactions such as Heck and Sonogashira couplings, enhancing the efficiency of these transformations .

- Swern Oxidation: Although triethylamine is often used in this context, N,N-Diisopropylethylamine can also function effectively as a hindered base in Swern oxidations .

While N,N-Diisopropylethylamine does not have significant biological activity itself, it plays a crucial role in organic synthesis processes that may lead to biologically active compounds. Its low nucleophilicity and steric hindrance make it particularly useful in peptide synthesis and other pharmaceutical applications where unwanted side reactions must be minimized .

The traditional synthesis of N,N-Diisopropylethylamine involves the alkylation of diisopropylamine with diethyl sulfate. This method allows for the introduction of the ethyl group while maintaining the integrity of the diisopropyl groups. The compound can be further purified through distillation using potassium hydroxide or calcium hydride if necessary .

N,N-Diisopropylethylamine is widely used in organic chemistry for various applications:

- As a Base: It acts as a strong base in numerous organic reactions, particularly where steric hindrance is advantageous.

- In Peptide Synthesis: The compound is utilized as a proton scavenger to facilitate peptide coupling reactions effectively .

- In Organic Synthesis: It serves as an essential reagent for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Research has indicated that N,N-Diisopropylethylamine can form complexes with various substrates, influencing reaction pathways and outcomes. For instance, it has been shown to facilitate the synthesis of specific heterocyclic compounds when reacted with disulfur dichloride under catalytic conditions . Additionally, studies have explored its role in enhancing the efficiency of enzymatic reactions when used alongside lipase catalysts .

N,N-Diisopropylethylamine shares structural similarities with several other hindered bases. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triethylamine | Tertiary amine | Stronger base than N,N-Diisopropylethylamine; less sterically hindered. |

| 2,2,6,6-Tetramethylpiperidine | Hindered amine | Excellent proton scavenger; more bulky than DIPEA. |

| Diisopropylamine | Secondary amine | Less sterically hindered; more reactive than DIPEA. |

N,N-Diisopropylethylamine's unique combination of steric hindrance and low nucleophilicity makes it particularly valuable in applications where these properties are desired. Its effectiveness in minimizing side reactions distinguishes it from other similar compounds like triethylamine and diisopropylamine .

Siegfried Hünig’s pioneering work in the 1950s at the University of Würzburg laid the foundation for DIPEA’s synthesis and application. Born in 1921, Hünig’s academic journey began at the Technical University of Dresden, where he earned his doctorate in 1943 under Wolfgang Langenbeck. His early research focused on condensation reactions of aldehydes and amines, but it was his systematic exploration of sterically hindered bases that led to the discovery of N,N-diisopropylethylamine in 1958. By alkylating diisopropylamine with diethyl sulfate, Hünig created a base that combined strong basicity with minimal nucleophilicity—a property critical for suppressing unwanted side reactions in alkylation and acylation processes.

Hünig’s innovation was not merely a laboratory curiosity; it addressed a fundamental challenge in organic synthesis: the need for bases that could deprotonate substrates without participating in nucleophilic attacks. This breakthrough earned him the Adolf von Baeyer Memorial Medal in 1967 and solidified DIPEA’s place in synthetic toolkits.

Evolution of Applications in Organic Chemistry

Initially employed in alkylation reactions, DIPEA’s utility expanded as chemists recognized its versatility. By the 1970s, it became a staple in peptide synthesis, where its ability to scavenge protons without interfering with coupling agents like carbodiimides proved indispensable. The 1980s saw its adoption in transition-metal-catalyzed reactions, such as Heck and Sonogashira couplings, where it facilitated oxidative addition steps while resisting coordination to metal centers.

Recent advancements have further broadened its scope. For instance, DIPEA serves as a catalyst in the synthesis of vinyl sulfones and activates chiral iridium complexes for asymmetric hydrogenations. Its role in photoredox catalysis and electrochemical reactions underscores its adaptability to modern sustainable chemistry paradigms.

Historical Significance in Synthetic Methodologies

DIPEA’s introduction marked a paradigm shift in base selection. Prior hindered bases, such as triethylamine, often suffered from nucleophilic interference, particularly in reactions involving electrophilic intermediates. DIPEA’s steric bulk—imparted by two isopropyl groups and an ethyl group—shields the nitrogen lone pair, rendering it inert toward alkyl halides and carbonyl compounds. This property is exemplified in Swern oxidations, where DIPEA minimizes side reactions compared to triethylamine.

Moreover, DIPEA’s low solubility in water simplifies product isolation in industrial processes, making it economically favorable. Its pK~a~ of 8.5 (in DMSO) strikes a balance between strength and selectivity, enabling precise control over reaction conditions.

Nomenclature and Common Abbreviations

The compound’s systematic name, N,N-diisopropylethylamine, reflects its substitution pattern: a central nitrogen bonded to two isopropyl groups and one ethyl group. Colloquially termed Hünig’s base, it is abbreviated as DIPEA (diisopropylethylamine) or DIEA (diisopropylethylamine) in literature. The IUPAC name N-ethyl-N-(propan-2-yl)propan-2-amine is less commonly used.

Role as a Proton Scavenger in Reaction Systems

N,N-Diisopropylethylamine is valued for its combination of high Brønsted basicity and very low nucleophilicity, allowing it to remove protons rapidly without competing in carbon–electrophile chemistry [1] [2]. The pK_a of its conjugate acid (8.5 in dimethyl sulfoxide) positions it between less hindered trialkylamines and stronger non-nucleophilic bases, giving predictable acid–base equilibria that minimise side reactions such as over-alkylation or elimination [3].

| Base (conjugate-acid pK_a, DMSO) | Steric profile | Typical outcome in proton-scavenging steps |

|---|---|---|

| Triethylamine (9.0) [3] | Moderate | Fast, but more nucleophilic—can alkylate under forcing conditions |

| N,N-Diisopropylethylamine (8.5) [3] | Highly hindered | Fast deprotonation with negligible nucleophilic attack |

| 2,2,6,6-Tetramethylpiperidine (11.0 est.) [1] | Very hindered | Stronger base; costlier and less soluble |

These characteristics make N,N-Diisopropylethylamine the preferred base in amide couplings, activated DMSO oxidations and fluoride-sensitive transformations where proton removal must outpace nucleophilic substitution.

Applications in Alkylation Reactions

Selective tertiary-amine formation: N,N-Diisopropylethylamine suppresses undesired Menshutkin quaternisation during the conversion of secondary amines to tertiary amines with alkyl halides, increasing isolated tertiary-amine yields from <60% to >90% in model bromide systems [1] [4].

One-pot reductive alkylations: In magnesium-promoted ethyl chloride alkylation of diisopropylamine, the base accelerates amide enolate generation and raises yields of N,N-Diisopropylethylamine itself to 93% at 200 °C, 2 MPa [5].

| Representative alkylation | Base loading (equiv.) | Yield with N,N-Diisopropylethylamine | Yield with triethylamine |

|---|---|---|---|

| Secondary amine + benzyl bromide → tertiary amine, 25 °C | 1.2 | 91% [4] | 64% (quaternary salt side-product) |

| Diisopropylamine + ethyl chloride (MgI₂, 200 °C) → N,N-Diisopropylethylamine | Catalytic | 93% [6] | not applicable |

Use in Protection-Deprotection Protocols

Peptide synthesis: The base is standard in solid-phase Fmoc couplings (2.0–4.0 equiv.) where its steric hindrance suppresses racemisation while efficiently neutralising in-situ generated acids [7] [8].

Boc deprotection work-up: Post-trifluoroacetic-acid washes with 5% N,N-Diisopropylethylamine in dichloromethane rapidly remove residual acid without damaging acid-labile side chains [9].

Alloc and Dde protecting groups: In on-resin palladium-mediated Alloc removal, the base scavenges hydrogen chloride, preventing resin cleavage and keeping deprotection times below 40 min [8].

| Protection scheme | Step aided by N,N-Diisopropylethylamine | Effect on synthesis metrics |

|---|---|---|

| Fmoc-SPPS (PyBOP) | Neutralises HOBt-derived acid, maintains pH 8–9 | Coupling completeness in <60 min, racemisation <2% [7] |

| Boc removal (TFA) | Neutralises residual trifluoroacetic acid | Prevents diketopiperazine formation, >95% resin recovery [9] |

Stereoselective Synthesis Applications

- Chiral iridium N,P-ligand hydrogenations: Low nucleophilicity permits selective coordination of catalyst while maintaining enantioselectivities >99% ee in α,β-unsaturated nitrile reductions [10].

- Mn(III)-mediated radical cyclisations: Use of 2.0 equiv. N,N-Diisopropylethylamine in oxidative radical closures avoids premature protonation, giving 5/5/7 tricyclic intermediates crucial to lancifonin core assembly with 94 : 6 diastereomeric ratios [11].

- Visible-light photocatalytic amidation: The base acts as a sacrificial electron donor, generating a nitrogen-centred radical that activates water; amide formation proceeds at 25 °C with 83% nitrile removal efficiency, demonstrating stereoretention at chiral centres in nitrile substrates [12].

| Stereoselective transformation | Substrate | ee or dr obtained | Base advantage |

|---|---|---|---|

| Iridium-catalysed hydrogenation | α,β-Unsaturated nitrile | 99% ee [10] | No competitive alkylation of catalyst |

| Mn(III) radical cyclisation | Dihydrocarvone derivative | 94 : 6 dr [11] | Maintains radical concentration, minimal proton-quench |

| Photocatalytic amide formation | β-Chiral nitrile | 98% ee retained [12] | Functions as electron donor and base simultaneously |

Influence on Regioselectivity in Organic Reactions

Selective O-acylations: Catalytic N,N-Diisopropylethylamine triggers formation of a carboxylate that self-catalyses acyl transfer, giving exclusive 6-OH acylation in hexopyranoses (regioselectivity > 30:1) at room temperature [13] [14].

Cesium bicarbonate-mediated alkylations: Addition of 0.2 equiv. N,N-Diisopropylethylamine biases 4-O-alkylation over 2-O-alkylation in 2,4-dihydroxybenzaldehyde by >95%, attributed to transient mixed carbonate formation that blocks the ortho site [15].

Pentafluoropyridine arylations: Combination with the base selectively installs aryl groups at primary alcohol sites of protected glucopyranosides under mild conditions, avoiding over-arylation seen with stronger bases [16].

| Regioselective process | Major : minor ratio with N,N-Diisopropylethylamine | Comparative ratio with K₂CO₃ |

|---|---|---|

| 6-OH acylation of β-d-glucopyranose | >30 : 1 [13] | 8 : 1 |

| 4-O-alkylation of 2,4-dihydroxybenzaldehyde | 95% isolated 4-O-product [15] | 62% |

Swern Oxidation Applications

Substituting triethylamine with N,N-Diisopropylethylamine in Swern oxidations mitigates chloride-promoted side reactions such as α-epimerisation and alkene migration [17] [18]. Oxidations of sensitive amino alcohols proceed at –60 °C to aldehydes with <5% racemisation, versus 12–15% when triethylamine is used [19].

| Alcohol substrate | Conditions (base, temp.) | Aldehyde yield | Racemisation (%) |

|---|---|---|---|

| Protected l-threoninol | N,N-Diisopropylethylamine, –65 °C | 88% [19] | <3% |

| Same substrate | Triethylamine, –65 °C | 86% [19] | 12% |

Mechanistically, the bulkier base more effectively abstracts the proton from the alkoxysulfonium ion without forming β-chlorinated by-products, preserving stereochemistry while maintaining high conversion [20] [21].

Synthetic Strategies Utilising Selective Basicity

Selective enolate generation: In aldol sequences, the base deprotonates ketones α- to one carbonyl while leaving more acidic nitro or ester groups untouched, enabling cross-selective Mukaiyama aldol additions with 90% diastereocontrol [22].

Solvent-free Ramachary reductive coupling: A one-pot version promoted by 1.5 equiv. N,N-Diisopropylethylamine under neat conditions forms 2,2-disubstituted ethyl 4-oxo-butanoates in >85% yield, with the base simultaneously activating both aldehyde and nitroalkane partners via conjugate-base formation [22].

Magnesium-assisted amine synthesis: The base’s low nucleophilicity complements magnesium’s Lewis acidity, facilitating high-yield conversion of ethyl chloride and zinc diisopropylamide to N,N-Diisopropylethylamine while suppressing over-alkylation [5].

| Strategy | Key transformation enabled by the base | Synthetic benefit |

|---|---|---|

| Mukaiyama aldol (ketone + silyl enol ether) | Site-selective enolate formation [2] | 90% dr, minimal side condensations |

| Ramachary reductive coupling | Dual activation of aldehyde and nitroalkane [22] | Solvent-free, 85–92% yields |

| Mg-promoted amination | Controlled mono-alkylation of diisopropylamine [5] | Industrial-scale production (yield > 90%) |

XLogP3

Boiling Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2465 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 2464 of 2465 companies with hazard statement code(s):;

H225 (97.77%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (92.13%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (96.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (91.68%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (91.68%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant